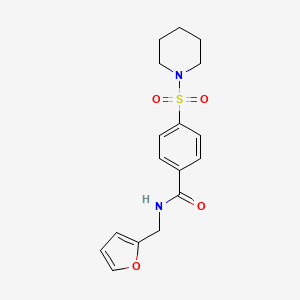

N-(furan-2-ylmethyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

N-(furan-2-ylmethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a piperidinylsulfonyl group at the para position and a furan-2-ylmethylamine moiety at the amide nitrogen. Its structural uniqueness lies in the combination of a sulfonamide-linked piperidine ring and a heteroaromatic furan group, which may influence its physicochemical properties and biological interactions. This compound has been explored in diverse contexts, including as a modulator of immune responses and in the synthesis of benzodiazepine derivatives .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c20-17(18-13-15-5-4-12-23-15)14-6-8-16(9-7-14)24(21,22)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11,13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQZZIXQCRNAST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501330740 | |

| Record name | N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801109 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

324774-31-4 | |

| Record name | N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:

Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with formaldehyde under acidic conditions.

Synthesis of the piperidin-1-ylsulfonyl chloride: Piperidine reacts with chlorosulfonic acid to form piperidin-1-ylsulfonyl chloride.

Coupling reaction: The furan-2-ylmethyl intermediate is then reacted with 4-aminobenzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The benzamide moiety can be reduced to form a benzylamine derivative.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanone derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(furan-2-ylmethyl)-4-(piperidin-1-ylsulfonyl)benzamide features a furan moiety linked to a piperidine ring through a sulfonamide bond. The compound's molecular formula is C17H18N4O4S, with a molecular weight of approximately 406.5 g/mol. The structural characteristics contribute to its biological activity, making it a candidate for various therapeutic applications.

Pharmacological Applications

- Anticancer Activity :

- Antimicrobial Properties :

- CNS Activity :

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the sulfonamide linkage and subsequent functionalization of the furan and piperidine rings. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological profile, where modifications to the benzamide or piperidine moieties can enhance potency and selectivity for specific biological targets .

Case Studies and Research Findings

Notable Case Study

A notable study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity correlated with the compound's concentration, further establishing its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

Core Benzamide Derivatives

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216)

- Structural Differences : Replaces the furan-2-ylmethyl group with a 4-(2,5-dimethylphenyl)thiazol-2-yl substituent.

- Functional Impact : Exhibits enhanced NF-κB signaling and adjuvant activity when combined with TLR agonists (e.g., MPLA). Its thiazole moiety likely improves lipophilicity and target engagement .

N-(4-(2-bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D291)

- Structural Differences : Incorporates a bromo-methylphenyl-thiazole group.

- Functional Impact : Demonstrates consistent cytokine induction (e.g., IL-6, TNF-α) in immune cell assays, suggesting that halogenation enhances bioactivity .

N-(Furan-2-ylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide (5s) Structural Differences: Adds hydroxyl groups at the 2- and 3-positions of the benzamide ring. Functional Impact: Lower synthetic yield (33% vs. 81% for non-hydroxylated analogues) due to steric hindrance during coupling.

Sulfonamide Variants

N-(4-fluorobenzyl)-5-(N-tert-butylsulfamoyl)-2-hydroxy-3-methoxybenzamide (18r)

- Structural Differences : Uses a tert-butylsulfamoyl group instead of piperidinylsulfonyl and incorporates a fluorobenzylamine.

- Functional Impact : Higher synthetic yield (88%) and stability, attributed to the tert-butyl group’s steric protection .

5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30)

- Structural Differences : Replaces the piperidinylsulfonyl with a 3-fluorophenylsulfamoyl group and introduces a chlorine atom.

- Functional Impact : Shows 57.15% PD-L1 inhibition, highlighting the role of halogenation and sulfonamide substitution in immune checkpoint modulation .

Comparative Data Table

*Yield varies depending on synthetic route (e.g., 33% for hydroxylated variant vs. 88% for non-hydroxylated analogues).

Key Findings from Comparative Studies

- Piperidinylsulfonyl vs. Other Sulfonamides : Piperidinylsulfonyl groups enhance solubility and metabolic stability compared to aryl-sulfonamides (e.g., compound 30), but may reduce target specificity .

- Heterocyclic Substituents : Thiazole-containing analogues (2D216, 2D291) exhibit superior immune-enhancing effects over furan derivatives, likely due to improved pharmacokinetic profiles .

- Hydroxylation Impact : Addition of hydroxyl groups (as in 5s) reduces synthetic efficiency but may introduce hydrogen-bonding interactions critical for enzyme inhibition .

Biological Activity

N-(furan-2-ylmethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by data tables and research findings.

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

- Attachment of the Furan Moiety : The furan ring is introduced via nucleophilic substitution reactions.

- Formation of the Benzamide Core : This is achieved by reacting a benzoyl chloride derivative with an amine.

- Final Coupling : The piperidine-furan intermediate is coupled with the benzamide core using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Neurotransmitter Receptors : The piperidine moiety may interact with neurotransmitter receptors, influencing neurological pathways.

- Enzyme Inhibition : The benzamide core can inhibit specific enzymes, impacting metabolic pathways.

- Membrane Interaction : The furan moiety may facilitate interactions with biological membranes, enhancing bioavailability and efficacy .

2.2 Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antitumor Activity : Preliminary studies show that derivatives of this compound can inhibit cancer cell proliferation, particularly in HepG2 cells, with IC50 values as low as 0.12 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | 0.12 |

| Control (Olaparib) | - | 57.3 |

- Anti-inflammatory Effects : Investigations have suggested potential anti-inflammatory properties, although specific mechanisms remain to be elucidated.

3.1 In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, compounds derived from similar structures have shown significant inhibition of PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells .

3.2 Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the furan or piperidine moieties can enhance potency and selectivity against target enzymes or receptors .

4.1 Similar Compounds

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| Compound A | Lacks furan moiety | Moderate anti-cancer |

| Compound B | Different sulfonyl group | Weak anti-inflammatory |

This compound's unique combination of functional groups contributes to its distinct pharmacological profile compared to other derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.